2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
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Description
2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C25H22N8O3 and its molecular weight is 482.504. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activity.
Mode of Action
One study found that a similar compound could induce apoptosis of cancer cells, likely through the mitochondrial pathway . This process involved a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .
Biochemical Pathways
Given its potential to induce apoptosis, it may affect pathways related to cell survival and death, such as the bcl-2 family pathways and caspase pathways .
Result of Action
As mentioned, the compound may induce apoptosis in cancer cells . This suggests that the compound could have potential antiproliferative or anticancer effects.
Biochemical Analysis
Biochemical Properties
The compound interacts with CDK2, a cyclin-dependent kinase, and inhibits its activity . This interaction is believed to be due to the compound’s ability to fit into the CDK2 active site through essential hydrogen bonding . The inhibition of CDK2 can lead to alterations in cell cycle progression, potentially leading to apoptosis within certain cell types .
Cellular Effects
The compound has been shown to have significant effects on various types of cells. Most notably, it has been found to inhibit the growth of three examined cell lines, including MCF-7, HCT-116, and HepG-2 . The compound exerts its effects by altering cell cycle progression and inducing apoptosis within these cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects by inhibiting the activity of CDK2 . This inhibition is achieved through the compound’s ability to fit into the CDK2 active site, forming essential hydrogen bonds . This interaction leads to alterations in cell cycle progression and can induce apoptosis within cells .
Temporal Effects in Laboratory Settings
The compound has been shown to have significant inhibitory activity against CDK2, suggesting that it may have long-term effects on cellular function .
Properties
IUPAC Name |
2-[2-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N8O3/c34-20(15-32-24(35)18-8-4-5-9-19(18)25(32)36)30-10-12-31(13-11-30)22-21-23(27-16-26-22)33(29-28-21)14-17-6-2-1-3-7-17/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIYRIAMBVRVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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